molecular formula C19H25N3O3 B4021621 N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide

N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide

Cat. No. B4021621
M. Wt: 343.4 g/mol
InChI Key: BNJCTVOXQGPBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, also known as CHAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHAA is a cyclic amide that contains a pyrrolidine ring and a phenyl ring, which are connected by an amide linkage. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Inflammation research has shown that N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide can inhibit the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects
N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to inflamed tissues. In neurodegenerative disease research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta peptides.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide in laboratory experiments. One advantage is that N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to have low toxicity and high selectivity for cancer cells, making it a potential therapeutic agent for cancer treatment. Another advantage is that N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for inflammation and neurodegenerative diseases. However, a limitation of using N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide research, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of its potential therapeutic applications. One future direction is to explore the use of N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide in combination with other therapeutic agents to enhance its efficacy. Another future direction is to investigate the potential of N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide as a diagnostic tool for cancer and neurodegenerative diseases. Overall, the potential therapeutic applications of N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide make it an important area of scientific research.

Scientific Research Applications

N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. Inflammation research has shown that N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta peptides, which are associated with Alzheimer's disease.

properties

IUPAC Name

N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(23)20-15-8-10-16(11-9-15)22-18(24)12-17(19(22)25)21-14-6-4-2-3-5-7-14/h8-11,14,17,21H,2-7,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJCTVOXQGPBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7174243

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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